Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1
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Overview
Description
Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) involves multiple steps, typically starting with the preparation of the core benzopyran structureCommon reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound often employs scalable and green chemistry techniques to ensure efficiency and sustainability. Methods such as reductive acetylation of oximes mediated with iron (II) acetate are utilized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents include acetic anhydride, hydroxylamine hydrochloride, and iron (II) acetate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-aminopyridin-4-yl)-, hydrochloride
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Uniqueness
Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) is unique due to its specific structural features, such as the presence of both amino and hydroxy groups on the benzopyran ring.
Properties
Molecular Formula |
C13H17NO7S-2 |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfate |
InChI |
InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/p-2/t11-,12-;/m0./s1 |
InChI Key |
RSWIVHOYXGJZSJ-FXMYHANSSA-L |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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